molecular formula C35H33NO2 B1222832 2,6-Bis-(dibenzylhydroxymethyl)-pyridine CAS No. 58451-84-6

2,6-Bis-(dibenzylhydroxymethyl)-pyridine

Cat. No.: B1222832
CAS No.: 58451-84-6
M. Wt: 499.6 g/mol
InChI Key: ICTGRDPWQUONIY-UHFFFAOYSA-N
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Description

2,6-Bis-(dibenzylhydroxymethyl)-pyridine is a chemical compound of interest in pharmacological research. This piperidine carbinol is noted in scientific literature for its synthesis and preliminary pharmacological profiling . Studies conducted on mice have indicated that this compound exhibits central depressive activity, as observed in climbing tests, and has been characterized by low toxicity . It belongs to a class of 2,6-disubstituted piperidines and pyridines, which are versatile intermediates in chemical synthesis, often explored for their potential biological activities and utility in developing metal complexes or other specialized chemicals . This product is intended for research and further investigation in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58451-84-6

Molecular Formula

C35H33NO2

Molecular Weight

499.6 g/mol

IUPAC Name

2-[6-(2-hydroxy-1,3-diphenylpropan-2-yl)pyridin-2-yl]-1,3-diphenylpropan-2-ol

InChI

InChI=1S/C35H33NO2/c37-34(24-28-14-5-1-6-15-28,25-29-16-7-2-8-17-29)32-22-13-23-33(36-32)35(38,26-30-18-9-3-10-19-30)27-31-20-11-4-12-21-31/h1-23,37-38H,24-27H2

InChI Key

ICTGRDPWQUONIY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C3=NC(=CC=C3)C(CC4=CC=CC=C4)(CC5=CC=CC=C5)O)O

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C3=NC(=CC=C3)C(CC4=CC=CC=C4)(CC5=CC=CC=C5)O)O

Other CAS No.

58451-84-6

Synonyms

2,6-bis(dibenzylhydroxymethyl)piperidines

Origin of Product

United States

Synthetic Methodologies and Precursor Design for 2,6 Bis Dibenzylhydroxymethyl Pyridine

Strategies for the Construction of the Dibenzylhydroxymethyl Moiety

The dibenzylhydroxymethyl group, -C(OH)(CH₂Ph)₂, is a tertiary alcohol structure. Its synthesis is most effectively achieved through the reaction of a carbonyl compound with a suitable organometallic nucleophile. The Grignard reaction is a classic and powerful method for this type of carbon-carbon bond formation.

The general strategy involves the double addition of a benzyl (B1604629) Grignard reagent (e.g., benzylmagnesium bromide) to an ester or acid chloride functional group. uoanbar.edu.iqmasterorganicchemistry.com When an ester, such as a derivative of pyridine-2,6-dicarboxylic acid, is treated with a Grignard reagent, the reagent adds to the carbonyl group twice. masterorganicchemistry.comlibretexts.org

The process unfolds in sequential steps:

First Addition: The first equivalent of the benzyl Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

Intermediate Ketone Formation: This intermediate is unstable and collapses, expelling the alkoxide leaving group (-OR) to form a ketone.

Second Addition: A second equivalent of the benzyl Grignard reagent then rapidly attacks the newly formed ketone, which is more reactive than the initial ester.

Protonation: This second nucleophilic addition results in a magnesium alkoxide, which is then protonated during an acidic workup to yield the final tertiary alcohol. uoanbar.edu.iqorganicchemistrytutor.com

This method is particularly well-suited for creating tertiary alcohols with two identical substituents, as is the case with the two benzyl groups in the target molecule. uoanbar.edu.iq An alternative, though less common for this specific structure, would be the reaction of a ketone precursor with a single equivalent of the Grignard reagent. However, the use of a diester precursor is often more synthetically accessible.

Table 1: Grignard Reaction Outcomes for Alcohol Synthesis

Starting Carbonyl Compound Grignard Reagent Equivalents Final Product
Formaldehyde 1 Primary Alcohol
Aldehyde 1 Secondary Alcohol
Ketone 1 Tertiary Alcohol

Regioselective Introduction of Substituents onto the Pyridine (B92270) Core

The successful synthesis of the target molecule hinges on the availability of a pyridine ring that is regioselectively functionalized at the 2 and 6 positions with appropriate carbonyl-containing groups. Several precursor molecules can serve as the starting point for this synthesis.

Common and effective precursors include:

Pyridine-2,6-dicarboxylic acid: This compound is a versatile starting material. It can be prepared through the oxidation of 2,6-dimethyl-pyridine (2,6-lutidine) using strong oxidizing agents like hexavalent chromium salts in an acidic environment. google.com

Pyridine-2,6-dicarbonyl dichloride: The dicarboxylic acid can be readily converted into the more reactive diacyl chloride. This transformation is typically achieved by treatment with reagents such as oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF. nih.gov This diacyl chloride is an excellent electrophile for subsequent reactions.

Dimethyl or Diethyl Pyridine-2,6-dicarboxylate (B1240393): These diesters are ideal substrates for the double Grignard addition. They can be synthesized from the diacyl chloride by reaction with methanol or ethanol, or directly from the dicarboxylic acid via Fischer esterification. mdpi.com

2,6-Dibromopyridine: This precursor allows for functionalization via a halogen-metal exchange to form a di-Grignard reagent, which can then react with electrophiles. researchgate.netresearchgate.net For instance, reaction with benzaldehyde can yield 2,6-bis-(phenylhydroxymethyl)-pyridine, demonstrating the viability of C-C bond formation at these positions. researchgate.net

2,6-Pyridinedicarboxaldehyde: This dialdehyde can also serve as a precursor. Reaction with a benzyl Grignard reagent would lead to the formation of a secondary alcohol, 2,6-bis(1-hydroxy-2-phenylethyl)pyridine, rather than the target tertiary alcohol. sigmaaldrich.com

Novel Synthetic Approaches Towards 2,6-Bis-(dibenzylhydroxymethyl)-pyridine

A novel and efficient synthetic pathway to this compound can be designed by combining the strategies for precursor preparation and moiety construction. This approach leverages the double addition of a Grignard reagent to a pyridine-2,6-dicarboxylate ester.

A plausible and effective synthetic route is detailed below:

Precursor Synthesis: The synthesis begins with the preparation of a suitable precursor, Dimethyl pyridine-2,6-dicarboxylate . This is typically achieved by the esterification of Pyridine-2,6-dicarboxylic acid , which itself can be synthesized from the oxidation of 2,6-Lutidine .

Grignard Reaction: The core of the synthesis is the reaction of Dimethyl pyridine-2,6-dicarboxylate with an excess of Benzylmagnesium bromide . A molar ratio of at least four equivalents of the Grignard reagent is required to ensure the double addition occurs at both ester sites. The reaction is conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent quenching of the highly reactive Grignard reagent.

Workup and Isolation: Following the complete reaction, the mixture is carefully quenched with an aqueous acid solution (e.g., saturated ammonium chloride or dilute HCl). This step protonates the magnesium alkoxide intermediate to form the tertiary alcohol and dissolves the magnesium salts. The final product, This compound , is then isolated from the organic layer through standard purification techniques like extraction, washing, and recrystallization or column chromatography.

The feasibility of this approach is strongly supported by analogous syntheses reported in the literature. For example, the related compound 2,6-bis-(1-hydroxy-1,1-diphenyl-methyl) pyridine (BDPHP) has been synthesized and used as an additive in catalysis. mdpi.com The synthesis of BDPHP follows the same principle, using a phenyl Grignard reagent instead of a benzyl Grignard reagent, which confirms the viability of this synthetic methodology for producing symmetrically substituted tertiary alcohols on a pyridine-2,6-diyl scaffold.

Table 2: Proposed Synthetic Protocol

Step Starting Material Reagents and Conditions Intermediate/Product
1 Pyridine-2,6-dicarboxylic acid Methanol (MeOH), H₂SO₄ (cat.), Reflux Dimethyl pyridine-2,6-dicarboxylate
2 Dimethyl pyridine-2,6-dicarboxylate Benzylmagnesium bromide (BnMgBr) (>4 eq.), Anhydrous THF, 0 °C to RT Magnesium alkoxide intermediate

Mechanistic Investigations of Key Synthetic Transformations

The primary transformation in the synthesis of this compound is the Grignard reaction with the diester precursor. The mechanism of this reaction is a well-understood sequence of nucleophilic acyl substitutions and additions. libretexts.org

Mechanism of Grignard Addition to an Ester:

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carbanionic benzyl group from the Grignard reagent (BnMgBr) on one of the electrophilic carbonyl carbons of the dimethyl pyridine-2,6-dicarboxylate. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate. libretexts.org

Formation of a Ketone Intermediate: The tetrahedral intermediate is not stable. The lone pair on the oxygen atom reforms the pi bond, expelling the methoxide group (⁻OCH₃) as a leaving group. This results in the formation of an intermediate ketone, 2-(benzoyl)-6-(methoxycarbonyl)pyridine.

Second Nucleophilic Attack: The newly formed ketone is highly electrophilic and more reactive towards the Grignard reagent than the starting ester. A second molecule of BnMgBr rapidly attacks the ketone's carbonyl carbon. This leads to the formation of a more stable magnesium alkoxide of the tertiary alcohol.

Repetition at the Second Ester Group: The same two-step sequence occurs concurrently or sequentially at the second ester group on the pyridine ring, ultimately leading to a di-alkoxide species.

Protonation: During the final aqueous workup, the two magnesium alkoxide groups are protonated by the weak acid (e.g., H₂O from the NH₄Cl solution), yielding the two hydroxyl groups of the final product, this compound. libretexts.org

Understanding this mechanism is crucial for controlling the reaction. A sufficient excess of the Grignard reagent is necessary to ensure the reaction goes to completion and forms the tertiary alcohol, as the ketone intermediate can otherwise be isolated under carefully controlled conditions with only one equivalent of the Grignard reagent.

Coordination Chemistry of 2,6 Bis Dibenzylhydroxymethyl Pyridine

Exploration of Ligand Binding Modes with Transition Metals

The compound 2,6-Bis-(dibenzylhydroxymethyl)-pyridine is a versatile ligand in coordination chemistry, capable of adopting various binding modes with transition metals. Its structural framework, featuring a central pyridine (B92270) ring flanked by two dibenzylhydroxymethyl arms, allows for flexible coordination behavior. The presence of nitrogen and oxygen donor atoms, combined with significant steric bulk, dictates the geometry and stability of the resulting metal complexes.

Chelation via Pyridine Nitrogen and Hydroxyl Oxygen Atoms

The most common binding mode for this compound and its structural analogs, like 2,6-pyridinedimethanol (B71991) (pdmH2), involves tridentate chelation to a metal center. researchgate.net This coordination occurs through the central pyridine nitrogen atom and the oxygen atoms of the two hydroxyl groups, forming a stable pincer-like [N,O,O'] coordination. researchgate.net This mode is observed in the formation of complexes with various transition metals, including copper(II). researchgate.net

In a notable example, the reaction of copper(II) acetate (B1210297) with 2,6-pyridinedimethanol results in a dinuclear complex, Cu₂(pdmH)₂(pdmH₂)₂₂. researchgate.net In this structure, two distinct coordination patterns of the ligand are present. Two of the ligands are deprotonated and act as bridging methanolato units, while the other two remain protonated and bind to the copper(II) centers in a tridentate O,N,O' fashion. researchgate.net This demonstrates the ligand's ability to act as both a neutral tridentate donor and, upon deprotonation, a bridging monoanionic ligand. The formation of stable five-membered metallocycles (O-M-N) is a key feature of this chelation. researchgate.net

The fundamental structure of this compound is based on a pyridine ring with two hydroxymethyl groups at the 2 and 6 positions, which are further substituted. This core structure is a well-established building block for ligands used in coordination chemistry to form complexes with metal ions. evitachem.com

Impact of Steric and Electronic Factors on Metal Coordination Geometry

The coordination geometry of metal complexes with 2,6-disubstituted pyridine ligands is significantly influenced by both steric and electronic factors. The bulky dibenzyl groups on this compound are expected to play a crucial role in determining the final structure of its metal complexes.

Electronic Effects: The electronic properties of the ligand, such as the σ-basicity and π-acidity of the donor groups, are critical. researchgate.net The pyridine nitrogen is a σ-donor, while the hydroxyl oxygens also contribute electron density to the metal center. Modifications to the ligand framework can tune these electronic properties. For example, in related ruthenium complexes, varying the number of methyl groups on a 2,6-bis(N-pyrazolyl)pyridine ligand systematically alters the Ru(III/II) redox potential over a wide range. rsc.org The interplay between the σ-donating and π-accepting capabilities of different parts of a ligand system can influence the spin state of the central metal ion. researchgate.net The chelate effect, a general benefit of using polydentate ligands, contributes to the thermodynamic stability of the resulting complexes compared to those with monodentate ligands. nih.gov

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of the ligand this compound itself typically starts from pyridine-2,6-dimethanol. evitachem.com A common synthetic route involves the alkylation of pyridine-2,6-dimethanol with dibenzylchloride, facilitated by a base like potassium carbonate in a suitable organic solvent. evitachem.com

The preparation of metal complexes using this ligand generally involves reacting it with a metal salt in an appropriate solvent. researchgate.netresearchgate.net For example, a general method for forming complexes with ligands derived from pyridine-2,6-dicarboxylic acid involves the direct reaction of the ligand with metal(II) salts. researchgate.net Similarly, copper(II) complexes of 2,6-pyridinedimethanol have been synthesized by reacting the ligand with Cu(CH₃COO)₂·H₂O. researchgate.net It is anticipated that similar straightforward methods can be applied to generate complexes of this compound with a variety of transition metals, such as Ni(II), Cu(I), and Ag(I). jscimedcentral.com

The characterization of these complexes relies on a suite of analytical techniques to confirm their composition and structure.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and coordination geometry. researchgate.netnih.gov This technique has been used to characterize numerous related pyridine-based metal complexes, revealing details such as distorted octahedral or square-planar geometries. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal. Shifts in the vibrational frequencies of the C-O bonds of the hydroxyl groups and the C=N/C=C vibrations of the pyridine ring upon complexation provide evidence of binding. researchgate.netresearchgate.net

Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complexes, ensuring the correct metal-to-ligand ratio. researchgate.net

Conductivity Measurements: Molar conductance measurements can help determine the nature of the complexes, for instance, whether they are ionic or neutral in solution. jscimedcentral.com

The table below summarizes typical coordination data for a related Cu(II) complex with a pyridine-dimethanol ligand, which serves as a model for complexes of this compound.

FeatureDataReference
Metal CenterCu(II) researchgate.net
Coordination GeometryDistorted Octahedral researchgate.net
LigandPyridine-2,6-diyldimethanol researchgate.net
Binding ModeTridentate (O,N,O') and Bridging researchgate.net
Cu-N Bond Length (Å)1.943 researchgate.net
Cu-O Bond Lengths (Å)2.341, 2.433 researchgate.net
This table presents data for the [Cu₂(pdmH)₂(pdmH₂)₂]²⁺ cation, where pdmH₂ is pyridine-2,6-diyldimethanol, a structural analog of the title compound.

Redox Behavior and Electronic Structure of Coordinated Metal Centers

Complexes featuring ligands with a 2,6-disubstituted pyridine core often exhibit rich redox chemistry, where both the metal and the ligand can be redox-active. Ligands such as 2,6-bis(imino)pyridines are considered "non-innocent," meaning they can actively participate in electron transfer processes, storing and releasing electrons independently of the metal center. nih.govnih.gov

Dications typically exist as [M(II)(L⁰)₂]²⁺, where the ligand is in its neutral form. nih.gov

Monocations can have varied electronic structures. For instance, the cobalt complex is described as [Co(I)(L⁰)₂]⁺, indicating reduction at the metal center. In contrast, the zinc complex is [Zn(II)(L¹⁻)(L⁰)]⁺, where one ligand has been reduced to a radical anion (L¹⁻), demonstrating ligand-centered reduction. nih.gov

Neutral species often involve multiple reduced ligands, such as [Fe(II)(L¹⁻)₂]⁰ and [Zn(II)(L¹⁻)₂]⁰. nih.gov

The following table illustrates the distribution of electrons in different redox states for some metal complexes with a non-innocent pyridine-diimine ligand (L).

ComplexOverall ChargeMetal Oxidation StateLigand StateReference
[FeL₂]²⁺+2Fe(II)(L⁰)₂ nih.gov
[FeL₂]⁺+1Fe(II)(L⁰)(L¹⁻) nih.gov
[CoL₂]²⁺+2Co(II)(L⁰)₂ nih.gov
[CoL₂]⁺+1Co(I)(L⁰)₂ nih.gov
[ZnL₂]²⁺+2Zn(II)(L⁰)₂ nih.gov
[ZnL₂]⁺+1Zn(II)(L⁰)(L¹⁻) nih.gov
L⁰ represents the neutral ligand and L¹⁻ represents the one-electron reduced radical form of the ligand.

This capacity for ligand-centered redox activity significantly expands the range of accessible electronic states for a given metal complex. The redox potentials of these complexes can be systematically tuned by modifying the electronic properties of the ligand, for example, by adding electron-donating or electron-withdrawing substituents. rsc.org This allows for the rational design of complexes with specific electrochemical properties.

Heterometallic Assemblies Incorporating this compound

Ligands based on the 2,6-disubstituted pyridine framework are effective building blocks for the construction of heterometallic assemblies. These are compounds that contain two or more different metal ions. The pyridine-based ligand can form a stable complex with one type of metal, which then acts as a "complex ligand" that can coordinate to or be ionically paired with a second, different metal species.

One common strategy involves the formation of an ionic compound composed of a complex cation and a complex anion, each containing a different metal. For example, reacting dimethyl pyridine-2,6-dicarboxylate (B1240393) (a related tridentate ligand) with alkaline earth metal salts (like Ca²⁺ or Sr²⁺) and cobalt(II) thiocyanate (B1210189) leads to the formation of heterometallic complexes of the type [M(L)₃][Co(NCS)₄], where M = Ca or Sr. researchgate.net In these structures, the pyridine-based ligand coordinates to the alkaline earth metal to form a dicationic complex, [M(L)₃]²⁺, which is then charge-balanced by the tetrathiocyanatocobaltate(II) anion, [Co(NCS)₄]²⁻. researchgate.net

A different approach involves the formation of bridged molecular complexes. In a related system, a barium derivative, [BaCoL₃(μ-NCS)₂(NCS-κN)₂], was formed where the [BaL₃]²⁺ and [Co(NCS)₄]²⁻ units are linked together by two bridging thiocyanate ligands. researchgate.net

Another example of heterometallic assembly formation is seen in palladium chemistry, where a complex cation, [Pd(L¹)Cl]⁺, was co-crystallized with a dinuclear palladium-containing anion, [Pd₂Cl₆]²⁻, to form the compound [Pd(L¹)Cl]₂[Pd₂Cl₆]. mdpi.com

Given these precedents, this compound is a promising candidate for constructing new heterometallic systems. It could form a stable cationic complex with one metal, [M¹(ligand)ₙ]ˣ⁺, which could then be paired with a variety of anionic metal complexes, [M²(anion)ₘ]ˣ⁻, to create diverse supramolecular architectures.

Catalytic Applications of 2,6 Bis Dibenzylhydroxymethyl Pyridine Based Systems

Design Principles for Homogeneous Catalysts Featuring 2,6-Bis-(dibenzylhydroxymethyl)-pyridine Ligands

The design of homogeneous catalysts incorporating this compound and its analogues is predicated on the chelation of a metal ion by the nitrogen of the pyridine (B92270) ring and the two hydroxyl groups, forming a stable pincer-type complex. The bulky dibenzyl groups create a well-defined chiral pocket around the metal center, which is instrumental in achieving high stereoselectivity in asymmetric catalysis. nih.gov

The electronic properties of the pyridine ring and its substituents play a critical role in modulating the reactivity of the metal center. Electron-donating groups on the pyridine ring can enhance the catalytic activity of the metal for certain reactions, such as oxidation, by stabilizing higher oxidation states of the metal. researchgate.net Conversely, the steric bulk of the dibenzylhydroxymethyl arms can limit the coordination sphere of the metal, promoting the formation of coordinatively unsaturated species that are often key intermediates in catalytic cycles. researchgate.net

The modular nature of these ligands allows for systematic tuning of their steric and electronic properties. By altering the aryl groups on the hydroxymethyl substituents or by modifying the pyridine backbone, a library of ligands can be synthesized to optimize catalytic performance for specific reactions. nih.gov This "double-layer control," where both the inner coordination sphere and the outer ligand environment are tailored, is a powerful strategy for developing highly active and selective catalysts. nih.gov

Role in C-C Bond Forming Reactions

While specific examples detailing the use of this compound in C-C bond forming reactions are not extensively documented, the broader class of pyridine-based ligands has demonstrated significant utility in this area. Nickel complexes, in particular, have been employed in various C-C coupling reactions. mdpi.comresearchgate.net The formation of organonickel intermediates is often a key step in these catalytic cycles. mdpi.com For instance, nickel complexes have been shown to catalyze the cross-coupling of aryl halides with various nucleophiles. mdpi.com

The general mechanism for such reactions often involves the oxidative addition of an aryl halide to a Ni(0) species, followed by transmetalation with an organometallic reagent (in the case of cross-coupling) or insertion of an unsaturated substrate, and concluding with reductive elimination to form the C-C bond and regenerate the active catalyst. The pyridine-based ligand stabilizes the nickel center throughout this process, influencing both the rate and selectivity of the reaction. The steric and electronic properties of ligands derived from the 2,6-pyridinedimethanol (B71991) scaffold can be tuned to optimize these steps.

Catalyst System Reaction Type Substrates Key Features
Nickel/3,4-bis(dicyclohexylphosphano)thiopheneDecarbonylative CouplingAryl esters, Diphenylphosphane oxidesUse of a specific phosphine (B1218219) ligand is crucial for success. mdpi.com
Nickel(II)/N-ligandsCross-CouplingAryl halides, Diphenylphosphane oxideReaction proceeds in water, offering a green chemistry approach. mdpi.com
[Ni(iPrPCNX)Cl]CarboxylationCO2Leads to the formation of formate (B1220265) complexes. acs.org

This table presents examples of C-C bond forming reactions catalyzed by nickel complexes with various ligands, illustrating the potential applications for systems based on this compound.

Applications in Oxidation and Reduction Catalysis

Complexes of 2,6-bis(hydroxymethyl)pyridine derivatives with transition metals, particularly ruthenium and manganese, have shown significant promise in oxidation and reduction catalysis. Ruthenium complexes are notably effective for the transfer hydrogenation of ketones. acs.org These reactions typically employ a hydrogen donor, such as isopropanol (B130326) or formic acid, to reduce the carbonyl group to an alcohol. whiterose.ac.uknih.gov The catalytic cycle is believed to involve the formation of a ruthenium-hydride intermediate, which then delivers the hydride to the ketone. nih.gov The presence of hydroxyl groups in the ligand, as in this compound, can facilitate this process through proton transfer. acs.org

Manganese complexes of pyridine-containing macrocycles have been investigated as catalysts for the disproportionation of hydrogen peroxide and other oxidation reactions. researchgate.net The electronic properties of the pyridine ligand are crucial, with electron-donating substituents enhancing the reactivity of the manganese center. researchgate.net The ability of manganese to access multiple oxidation states is central to its catalytic activity in these transformations.

Catalyst System Reaction Type Substrate Key Findings
[RuCl2(PPh3)2(LR)] (LR = 2,6-di(1H-pyrazol-3-yl)pyridine derivative)Transfer HydrogenationAcetophenoneChloride ions can be labile, which is essential for catalytic activity. whiterose.ac.uk
[(η6-arene)RuCl(κ2-N,N-dmobpy)]+Transfer HydrogenationKetonesThe reaction mechanism is pH-dependent. nih.gov
Manganese/Pyridinophane MacrocycleH2O2 DisproportionationHydrogen PeroxideElectron-donating groups on the pyridine ring enhance reactivity. researchgate.net

This table summarizes findings in oxidation and reduction catalysis using ruthenium and manganese complexes with pyridine-based ligands, indicating potential applications for this compound systems.

Stereoselective Catalysis Mediated by this compound Derivatives

The inherent chirality of this compound, arising from the two stereogenic carbinol centers, makes it a prime candidate for applications in asymmetric catalysis. The development of chiral pyridine-derived ligands has been a major focus in the pursuit of highly enantioselective transformations. nih.gov The bulky substituents on the hydroxymethyl groups create a defined chiral environment around the metal center, which can effectively discriminate between the two faces of a prochiral substrate.

While direct catalytic data for this compound is limited, related chiral pyridine-based ligands have been successfully employed in a variety of asymmetric reactions. For example, chiral 2,2'-bipyridine (B1663995) ligands have been used in highly enantioselective nickel-catalyzed intermolecular reductive additions and carboxylations. nih.gov Furthermore, ruthenium-catalyzed asymmetric hydrogenation of pyridyl-substituted alkenes has been achieved with high efficiency and enantioselectivity using chiral phosphine ligands in conjunction with a ruthenium precursor. nih.gov

The design of these stereoselective catalysts often relies on creating a rigid and well-defined three-dimensional structure that minimizes local steric hindrance while providing a tunable peripheral environment to optimize both reactivity and stereoselectivity. nih.gov

Catalyst System Reaction Type Enantioselectivity (ee) Key Feature
Nickel/Chiral 2,2'-bipyridineIntermolecular Reductive AdditionHighDemonstrates the "double-layer control" design concept. nih.gov
Ruthenium/DTBM-segphosAsymmetric HydrogenationHighEffective for 2-pyridyl-substituted alkenes. nih.gov
N-Heterocyclic CarbeneOxidative [3+3] AnnulationExcellentSynthesis of chiral pyrazolo[3,4-b]pyridin-6-ones. rsc.org

This table showcases examples of stereoselective catalysis using chiral pyridine-based systems, highlighting the potential of this compound derivatives in this field.

Immobilization Strategies for Heterogeneous Catalytic Systems

The heterogenization of homogeneous catalysts is a critical step towards their industrial application, as it facilitates catalyst separation and recycling. Pincer-type complexes, such as those that can be formed with this compound, are well-suited for immobilization. Various strategies have been developed to anchor these complexes onto solid supports. researchgate.netdntb.gov.ua

One common approach involves the covalent attachment of the pincer ligand to a solid support, such as silica (e.g., MCM-41) or a polymer, via a functionalized tether. researchgate.net This can be achieved by modifying the ligand with a group, such as an alkoxysilane, that can react with the surface of the support. The mesoporous structure of materials like MCM-41 can be retained during the immobilization process, which is beneficial for catalytic activity. researchgate.net

Another strategy is the use of "click" chemistry to attach functionalized pincer complexes to an azide-functionalized support. This method offers a robust and efficient way to create heterogeneous catalysts. The resulting immobilized catalysts have been shown to be robust, recyclable, and in some cases, even more active than their homogeneous counterparts. researchgate.net

Support Material Immobilization Method Catalyst Type Application
Mesoporous Silica (MCM-41)Covalent bonding via alkoxysilane tetherGold and Rhodium Pincer ComplexesHydrogenation of alkenes researchgate.net
Azidofunctionalized Silica"Click" ChemistryPlatinum and Palladium Pincer ComplexesC-C coupling reactions researchgate.net
Polymer and SilicaAmide or ether linkagesPalladium PCP Pincer ComplexesHeck reaction researchgate.net

This table outlines various strategies for the immobilization of pincer-type catalysts, which are applicable to systems derived from this compound.

Supramolecular Chemistry and Self Assembly of 2,6 Bis Dibenzylhydroxymethyl Pyridine

Exploration of Hydrogen Bonding Networks and Intermolecular Interactions

The molecular architecture of 2,6-Bis-(dibenzylhydroxymethyl)-pyridine is conducive to the formation of robust hydrogen bonds, which are pivotal in directing its crystal packing and supramolecular assembly. The primary hydrogen bonding motif anticipated and observed in analogous structures is the intramolecular O-H···N hydrogen bond. This interaction involves the hydroxyl groups of the dibenzylhydroxymethyl side arms and the nitrogen atom of the pyridine (B92270) ring.

In a closely related compound, (Pyridine-2,6-diyldimethylene)bis(diphenylmethanol), crystallographic studies have confirmed the presence of two such intramolecular O-H···N hydrogen bonds. These interactions create a more rigid, pre-organized conformation of the molecule. Beyond these intramolecular forces, the crystal structure of this analog is also stabilized by weak C-H···π interactions, where a hydrogen atom from a phenyl ring interacts with the electron cloud of an adjacent phenyl ring, leading to the formation of one-dimensional chains.

The principles of supramolecular synthons, which are predictable and robust non-covalent interactions, suggest that the hydroxyl···pyridine heterosynthon is a highly favored interaction in crystal engineering. Studies have shown a greater than 99% occurrence of this synthon in crystal structures containing both hydroxyl and pyridine moieties in the absence of other competing hydrogen-bonding groups nih.govul.ieresearchgate.net. This high fidelity indicates that in the solid state, this compound is highly likely to form extensive networks dominated by O-H···N interactions, either intramolecularly or intermolecularly, to create higher-order structures.

Table 1: Key Intermolecular Interactions in a Related Pyridine Diol Structure

Interaction TypeDescriptionConsequence
Intramolecular O-H···N Hydrogen Bond The hydroxyl proton of the side arm forms a hydrogen bond with the pyridine nitrogen.Creates a more rigid molecular conformation and influences the orientation of the side arms.
Intermolecular C-H···π Interaction A hydrogen atom on a phenyl ring interacts with the π-electron system of a neighboring phenyl ring.Links molecules into one-dimensional chains in the crystal lattice.
π-π Stacking The aromatic rings of the pyridine and benzyl (B1604629) groups can stack on top of each other.Contributes to the overall stability of the crystal packing.

Host-Guest Chemistry and Molecular Recognition Phenomena

The structural attributes of this compound suggest its potential utility in host-guest chemistry, a field where a host molecule can form a complex with a guest molecule through non-covalent interactions. While specific studies on this compound as a molecular host are not prevalent, its functional groups—hydrogen bond donors and acceptors, and aromatic surfaces—are characteristic of molecules capable of molecular recognition.

The cleft-like structure that can be formed by the two dibenzylhydroxyl-methyl arms extending from the pyridine core could potentially serve as a binding site for small organic molecules. The recognition process would likely be driven by a combination of hydrogen bonding with the hydroxyl groups and π-π stacking interactions with the benzyl and pyridine rings.

The broader class of 2,6-disubstituted pyridines has been extensively used to construct more complex host systems like macrocycles and cryptands. These larger, pre-organized structures often exhibit selective binding for various guests, including metal ions, anions, and neutral organic molecules. For instance, pyridine-based cryptands have been shown to form stable 1:1 host-guest assemblies with polycyclic aromatic hydrocarbons. The binding in these systems is often a result of a delicate balance between aryl-aryl stacking and other non-covalent forces. While this compound itself is not a macrocycle, its fundamental binding motifs could be incorporated into larger, more complex host architectures.

Table 2: Potential Host-Guest Interactions with this compound

Potential Guest TypeLikely Driving Interactions
Small Aromatic Molecules π-π stacking with benzyl and pyridine rings.
Hydrogen Bond Acceptors Hydrogen bonding with the hydroxyl groups.
Hydrogen Bond Donors Hydrogen bonding with the pyridine nitrogen.

Self-Assembly Processes Leading to Higher-Order Structures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The directional nature of the hydrogen bonds and the potential for π-π stacking in this compound make it a prime candidate for forming well-defined, higher-order supramolecular structures.

Based on the study of analogous 2,6-disubstituted pyridine derivatives, it is plausible that this molecule could self-assemble into various architectures depending on the conditions, such as solvent and temperature. For example, the interplay of hydrogen bonding and π-stacking could lead to the formation of one-dimensional tapes, helical structures, or more complex three-dimensional networks.

In related systems, the coordination of metal ions to the pyridine nitrogen is a common strategy to induce the self-assembly of discrete, cage-like structures or extended coordination polymers. While this article focuses on the organic compound itself, the presence of the pyridine nitrogen introduces the possibility of using metal coordination as a tool to direct the assembly of this compound into more complex and functional supramolecular architectures. For instance, dinuclear and trinuclear helical complexes have been formed from ligands containing a 2,6-disubstituted pyridine core rsc.org.

Encapsulation and Confinement within Supramolecular Frameworks

The self-assembly of this compound into higher-order structures could potentially create cavities or channels capable of encapsulating smaller guest molecules. This encapsulation would result in the guest being isolated from the bulk solvent, which can lead to interesting chemical and physical properties.

While there is no direct evidence of this compound forming such encapsulating frameworks on its own, the broader family of pyridine-based ligands has been successfully employed in the construction of self-assembled molecular capsules and cages. These structures are often formed through metal-ligand coordination or a network of hydrogen bonds. For example, pyridine-based ligands have been used to create cage-like structures that can encapsulate fullerene molecules.

The bulky dibenzylhydroxymethyl groups of the title compound could, in a self-assembled state, form a hydrophobic pocket suitable for the encapsulation of nonpolar guest molecules. The size and shape of this potential cavity would be determined by the specific geometry of the self-assembled structure. The study of such phenomena would be a significant step in understanding the full potential of this compound in the field of supramolecular chemistry.

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Advanced Spectroscopic and Mechanistic Investigations of 2,6 Bis Dibenzylhydroxymethyl Pyridine and Its Derivatives

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Theoretical and Computational Chemistry of 2,6 Bis Dibenzylhydroxymethyl Pyridine

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity

Detailed Research Findings: DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G+(d,p) or LanL2DZ, are used to analyze the electronic landscape of substituted pyridines. ias.ac.inresearchgate.net Studies on related pyridine (B92270) compounds show that substituents significantly affect the electron density on the pyridyl nitrogen atom, which is crucial for its function as a ligand or a base. researchgate.net For a molecule like 2,6-Bis-(dibenzylhydroxymethyl)-pyridine, the bulky and electron-rich dibenzylhydroxymethyl groups at the 2 and 6 positions are expected to profoundly influence the geometry and electronic distribution of the central pyridine ring.

Key electronic properties calculated via DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For pyridine derivatives, the nitrogen atom typically represents the region of highest negative potential, making it a primary site for protonation and metal coordination. worldscientific.com

Representative DFT-Calculated Electronic Properties for a Substituted Pyridine

Calculated ParameterRepresentative ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVCorrelates with chemical reactivity and stability researchgate.net
Dipole Moment2.5 DMeasures overall polarity of the molecule
Nitrogen Atom Charge (Mulliken)-0.45 eQuantifies electron density on the key nitrogen atom researchgate.net
Note: These values are representative for a substituted pyridine and would be specifically calculated for this compound in a dedicated study.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations are invaluable for studying its interactions with biological targets, such as protein receptors. nih.gov

Detailed Research Findings: MD simulations can predict how a ligand like this compound binds to a receptor's active site and the stability of the resulting complex over time. researchgate.net The process typically starts with molecular docking to predict the initial binding pose. nih.gov This complex is then placed in a simulated physiological environment (e.g., a water box with ions) and subjected to a force field (like CHARMM or AMBER). mdpi.com The simulation calculates the trajectories of atoms over a set period, often nanoseconds. researchgate.net

Analysis of the MD trajectory provides insights into the stability of the protein-ligand complex, measured by metrics like the Root Mean Square Deviation (RMSD) and Radius of gyration (Rg). mdpi.com It also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. For pyridine-based compounds designed as enzyme inhibitors or receptor agonists, MD simulations can confirm that the molecule maintains the essential binding interactions predicted by initial modeling studies. nih.govnih.gov The hydroxymethyl groups of the title compound, for instance, would be expected to be crucial for forming hydrogen bonds within a receptor site.

Typical Parameters for an MD Simulation of a Ligand-Receptor Complex

ParameterTypical SettingPurpose
Force FieldCHARMM36, AMBERDefines the potential energy function for the system's atoms mdpi.com
Solvation ModelTIP3P Water BoxSimulates an aqueous physiological environment mdpi.com
Simulation Time100 nsDuration over which atomic movements are simulated researchgate.net
Timestep2.0 fsThe interval between successive calculations of forces and positions researchgate.net
EnsembleNVT, NPTControls thermodynamic variables like temperature and pressure mdpi.com
Trajectory AnalysisRMSD, Rg, Hydrogen BondsMetrics used to assess the stability and nature of the interaction mdpi.com

Prediction of Spectroscopic Parameters and Reaction Mechanisms

Computational methods are frequently used to predict spectroscopic data, which serves as a powerful tool for structure verification and characterization when compared with experimental results.

Detailed Research Findings: DFT calculations can accurately predict various spectroscopic parameters. For instance, theoretical calculations of ¹H and ¹³C NMR chemical shifts are routinely performed and, after appropriate scaling, show good agreement with experimental spectra, aiding in the assignment of complex structures. worldscientific.com Vibrational frequencies from IR spectroscopy can also be computed to help assign the observed absorption bands to specific molecular vibrations. researchgate.net

Beyond spectroscopy, DFT is used to elucidate reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies. This is particularly useful in understanding how a molecule like this compound might interact with other reagents or catalyze a reaction. For example, in the context of metal ion sensing, DFT calculations have been used to show how a pyridine-based sensor interacts with different metal ions, explaining the selectivity and the resulting spectroscopic changes. rsc.org

Hypothetical Comparison of Predicted vs. Experimental Data

Spectroscopic DataPredicted Value (DFT)Experimental Value
¹H NMR (Pyridine Hγ)δ 7.90 ppmδ 7.85 ppm
¹³C NMR (Pyridine Cα)δ 150.5 ppmδ 149.9 ppm
IR Freq. (C=N stretch)1585 cm⁻¹1592 cm⁻¹
Note: Data is illustrative. A strong correlation between predicted and experimental values supports the proposed molecular structure.

Computational Design of Novel this compound Derivatives

In silico design is a cornerstone of modern medicinal chemistry and materials science, allowing for the rational design of new molecules with enhanced properties before committing to synthetic efforts.

Detailed Research Findings: Starting with a lead compound like this compound, computational tools can be used to design novel derivatives with improved characteristics, such as higher binding affinity, better selectivity, or different electronic properties. nih.govnih.gov The design process involves making systematic modifications to the parent structure—for example, by altering the substituents on the benzyl (B1604629) rings or modifying the hydroxymethyl groups—and then using DFT to predict how these changes affect the molecule's properties. ias.ac.in

Molecular docking and MD simulations can then be used to screen a virtual library of these new derivatives against a specific biological target. researchgate.net This screening process helps identify candidates with the most promising binding modes and interaction energies. nih.gov This computational workflow accelerates the discovery process by prioritizing the most promising compounds for synthesis and experimental testing, saving significant time and resources. researchgate.net

Example of a Computational Design Workflow

Design StepComputational MethodObjective
1. Lead CompoundThis compoundStarting point for optimization.
2. Virtual ModificationAdd/remove/change functional groups on benzyl ringsCreate a library of new potential derivatives.
3. Property PredictionDFT (HOMO/LUMO, MEP)Evaluate electronic properties of new derivatives. ias.ac.in
4. Biological ScreeningMolecular DockingPredict binding affinity and pose at a receptor site. nih.gov
5. Stability AnalysisMolecular Dynamics (MD)Assess the stability of top-ranked ligand-receptor complexes. nih.gov
6. Candidate SelectionPrioritize based on in silico dataSelect the most promising derivatives for chemical synthesis.

Derivatization and Functionalization Strategies for 2,6 Bis Dibenzylhydroxymethyl Pyridine

Modification of the Hydroxyl Groups for Enhanced Functionality

The two hydroxyl groups are primary sites for modification, allowing for the introduction of a wide array of functional groups through esterification and etherification reactions. These modifications can dramatically alter the solubility, coordination properties, and reactivity of the parent molecule.

Esterification: The hydroxyl groups can be converted to esters using various acylating agents. For instance, reaction with acid chlorides or anhydrides in the presence of a base can yield diesters. This approach is analogous to the synthesis of polyesters from pyridine (B92270) dicarboxylic acids and diols. wur.nlgoogle.com The direct polyesterification of the related 2,6-pyridinedicarboxylic acid with glycols has been achieved using condensing agents like picryl chloride. wur.nl Similarly, 2,6-Bis-(dibenzylhydroxymethyl)-pyridine can be reacted with dicarboxylic acids or their derivatives to form polyester-type structures.

Etherification: The synthesis of ethers from the hydroxyl groups provides another route to enhanced functionality. The Williamson ether synthesis, involving deprotonation of the alcohol with a base like sodium hydride followed by reaction with an alkyl halide, can be employed. organic-chemistry.org For substrates sensitive to harsh basic conditions, milder methods using silver oxide (Ag₂O) as a base or the use of benzyl (B1604629) trichloroacetimidate (B1259523) under acidic conditions are viable alternatives. organic-chemistry.org These reactions can be used to attach a variety of side chains, including those bearing other functional groups for further reactions.

Table 1: Representative Reactions for Hydroxyl Group Modification

Reaction TypeReagents & ConditionsProduct TypePotential Applications
EsterificationAcyl chloride, Pyridine, CH₂Cl₂DiesterModified solubility, Precursor for polymers
EsterificationDicarboxylic acid, Condensing agent (e.g., DCC/DMAP)Polyester building blockMaterials science, Polymer chemistry
EtherificationNaH, Alkyl halide, THFDietherIntroduction of functional side chains, Ligand design
EtherificationAg₂O, Alkyl iodide, DMFDietherMild conditions for sensitive substrates

Functionalization of the Pyridine Core and Benzyl Moieties

The pyridine ring and the benzyl groups offer additional sites for tailoring the molecule's properties.

Pyridine Core Functionalization: The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution, typically at the C-2 and C-4 positions. nih.gov For 2,6-disubstituted pyridines, the C-4 position is the most accessible site for functionalization. Recent methodologies have focused on overcoming the challenge of directing functionalization away from the nitrogen atom's influence. One effective strategy involves the use of n-butylsodium to selectively deprotonate the C-4 position, creating a 4-sodiopyridine intermediate. nih.govnih.govresearchgate.net This intermediate can then react with various electrophiles, such as primary alkyl halides in transition-metal-free alkylations or undergo Negishi cross-coupling with aryl halides after transmetalation to zinc chloride. nih.govnih.gov Another approach is the Minisci reaction, which uses free radicals to functionalize the electron-deficient ring. Employing a simple maleate-derived blocking group on the pyridine nitrogen can direct Minisci-type decarboxylative alkylation specifically to the C-4 position. chemrxiv.org

Benzyl Moiety Functionalization: The benzylic C-H bonds on the dibenzylhydroxymethyl arms are activated and can be functionalized. The reactivity at this position is due to the stabilization of the resulting benzylic radical or ion by the adjacent phenyl ring. wikipedia.org Standard reactions include the Wohl-Ziegler reaction for benzylic bromination using N-bromosuccinimide (NBS). wikipedia.org Oxidation of the benzylic position can also be achieved. While strong oxidizing agents like potassium permanganate (B83412) would likely cleave the C-C bond, milder reagents such as chromium trioxide-3,5-dimethylpyrazole complex (CrO₃−dmpyz) or 2-iodoxybenzoic acid (IBX) in DMSO can selectively oxidize a benzylic methylene (B1212753) to a carbonyl group. wikipedia.org These transformations would alter the steric and electronic properties of the ligand framework.

Table 2: Functionalization Strategies for the Pyridine and Benzyl Groups

MoietyReaction TypeReagents & ConditionsProduct Functionality
Pyridine CoreC-4 Metalation/Alkylation1. n-BuNa, THF, -78 °C; 2. R-XC-4 alkylated pyridine
Pyridine CoreC-4 Negishi Coupling1. n-BuNa; 2. ZnCl₂; 3. Ar-X, Pd catalystC-4 arylated pyridine
Pyridine CoreMinisci ReactionCarboxylic acid, AgNO₃, (NH₄)₂S₂O₈, Maleate blocking groupC-4 alkylated pyridine
Benzyl GroupBrominationN-Bromosuccinimide (NBS), CCl₄, light/radical initiatorBenzylic bromide
Benzyl GroupOxidationCrO₃−dmpyz or IBX/DMSOKetone

Synthesis of Polymeric and Macromolecular Architectures Incorporating this compound

The difunctional nature of this compound makes it an excellent monomer for the synthesis of polymers and macromolecules. Its incorporation into a polymer backbone can impart specific thermal, optical, and metal-coordinating properties.

Conjugated polymers containing 2,6-substituted pyridine units have been synthesized and investigated for their photoluminescence and ion-sensing capabilities. rsc.orgrsc.org For example, palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, can be used to create polymers with alternating pyridine and other aromatic units. While the target molecule itself is not aromatic at the benzylic positions, its derivatives can be designed for such polymerizations.

More directly, the diol functionality allows for its use in step-growth polymerization to form polyesters or polyurethanes. The polycondensation reaction of pyridine dicarboxylic acids with various diols is a well-established method for producing polyesters. wur.nlgoogle.comresearchgate.net By analogy, this compound can be reacted with dicarboxylic acid derivatives to form novel polyesters. These reactions are often performed at elevated temperatures using catalysts like tin(II) 2-ethylhexanoate. acs.org The incorporation of the bulky dibenzylhydroxymethyl units would be expected to influence the polymer's morphology, solubility, and thermal properties. Similarly, reaction with diisocyanates would lead to the formation of polyurethanes.

Table 3: Polymerization Approaches

Polymer TypeMonomersPolymerization MethodPotential Polymer Properties
PolyestersThis compound + Dicarboxylic acid/esterMelt or solution polycondensationEnhanced thermal stability, specific solubility
PolyurethanesThis compound + DiisocyanateStep-growth polymerizationElastomeric properties, unique morphology
Coordination PolymersThis compound + Metal ionsSelf-assemblyCatalytic activity, porous materials

Click Chemistry and Bioconjugation Approaches

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgmdpi.com To utilize this chemistry, the this compound scaffold must first be functionalized with either an azide (B81097) or an alkyne group. This can be readily achieved by modifying the hydroxyl groups. For example, reaction with propargyl bromide can introduce terminal alkyne functionalities, or reaction with a tosyl azide precursor can install azide groups. Once functionalized, these derivatives can be "clicked" with complementary molecules, including biomolecules, polymers, or surfaces. mdpi.com This modular approach allows for the rapid assembly of complex architectures.

Bioconjugation aims to link molecules to biological systems. The pyridine moiety itself is a valuable component in bioconjugation, often used as a ligand to chelate metals or as a scaffold for building more complex structures. researchgate.netacs.org Strategies for bioconjugation often rely on site-specific reactions. The functional handles introduced via derivatization of the hydroxyl groups (e.g., alkynes for CuAAC) or the pyridine core can serve as attachment points for biomolecules. For instance, an alkyne-functionalized derivative of this compound could be conjugated to an azide-modified protein or peptide. mdpi.comresearchgate.net The resulting bioconjugate would benefit from the inherent properties of the pyridine-based core, such as its ability to coordinate metal ions, which could be useful for imaging or therapeutic applications.

Potential Applications in Advanced Materials Science

Integration into Functional Polymers and Frameworks

The rigid and angular geometry of the 2,6-disubstituted pyridine (B92270) moiety makes it an excellent candidate for the construction of well-defined polymeric architectures, including coordination polymers and metal-organic frameworks (MOFs). These materials are of significant interest due to their potential applications in gas storage, separation, and catalysis. rsc.orgalfa-chemistry.com

The nitrogen atom of the pyridine ring, along with functional groups on the substituents, can act as coordination sites for metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. rsc.orgresearchgate.net For instance, derivatives like pyridine-2,6-dicarboxylic acid have been used to create 1D, 2D, and 3D MOFs with copper(II) ions. rsc.orgresearchgate.net Similarly, 2,6-bis(pyrazol-3-yl)pyridines serve as scaffolds for coordination polymers. mdpi.com The use of bulky substituents, such as the dibenzylhydroxymethyl groups, could lead to the formation of porous frameworks with large channels and cavities, which are desirable for applications in molecular storage and catalysis. nih.gov

In addition to coordination polymers, 2,6-disubstituted pyridine units can be incorporated into the backbone of conjugated polymers. rsc.orgresearchgate.net These polymers are of interest for their electronic and optical properties. The pyridine unit can influence the polymer's conformation and electronic structure, thereby tuning its photophysical and ion-sensing properties. rsc.org For example, conjugated polymers containing 2,6-substituted pyridine derivatives have been synthesized and their ion-sensing capabilities have been explored. rsc.orgresearchgate.net

Table 1: Examples of 2,6-Disubstituted Pyridine Derivatives in Functional Polymers and Frameworks
Pyridine DerivativePolymer/Framework TypeMetal IonKey FeaturePotential Application
Pyridine-2,6-dicarboxylic acidMetal-Organic Framework (MOF)Cu(II)Formation of 1D, 2D, or 3D networks depending on the spacer ligand. rsc.orgresearchgate.netGas storage, catalysis
2,6-bis(pyrazol-3-yl)pyridineCoordination PolymerFe(II), Ag(I)Forms coordination polymers with potential for spin crossover properties. mdpi.comMolecular switches, data storage
2,6-di(3-pyrazolyl)pyridineMetal-Organic MaterialsZn(II)Photoluminescent and catalytic properties. rsc.orgLuminescent materials, catalysis
4'-pyridyl-2,2':6',2''-terpyridineMetal-Organic Framework (MOF)Fe(II)Forms an ionic MOF with nanoscale channels. nih.govCatalysis

Development of Sensors and Probes (Excluding clinical/biological detection)

The ability of the pyridine nitrogen to coordinate with metal ions, combined with the potential for fluorescence in conjugated systems, makes 2,6-disubstituted pyridine derivatives promising candidates for the development of chemical sensors. rsc.org Conjugated polymers incorporating these units can exhibit changes in their absorption and emission spectra upon binding to specific metal ions, forming the basis for colorimetric and fluorescent sensors. rsc.orgresearchgate.net

The selectivity of these sensors can be tuned by modifying the substituents at the 2 and 6 positions. Bulky groups can create a specific binding pocket that sterically favors the coordination of certain ions over others. rsc.org For example, a conjugated polymer with a meta-substituted pyridine derivative has demonstrated high selectivity for palladium (Pd²⁺) ions. rsc.org The binding of Pd²⁺ to the polymer resulted in a significant change in its UV-Vis absorption and a dramatic decrease in its fluorescence intensity, allowing for the sensitive detection of this metal ion. rsc.org

The design of such sensors often involves creating a balance between the rigidity of the polymer backbone, which enhances conjugation and fluorescence, and the flexibility of the binding site to accommodate the target analyte. The dibenzylhydroxymethyl groups in the target compound could provide a pre-organized, sterically hindered environment around the pyridine nitrogen, potentially leading to highly selective ion recognition.

Table 2: Performance of a 2,6-Substituted Pyridine-Containing Polymer Sensor for Metal Ion Detection
Polymer SensorTarget IonDetection MethodKey ObservationDetection Limit
Polymer with meta-substituted pyridine units (P-1)Pd²⁺UV-Vis absorption and fluorescence spectroscopyEnhancement of the main absorbance peak and appearance of a new peak upon Pd²⁺ addition; significant fluorescence quenching. rsc.org1 x 10⁻⁶ M rsc.org

Optical and Electronic Material Applications (e.g., luminescent materials, charge transport)

The incorporation of 2,6-disubstituted pyridine derivatives into organic and organometallic materials has led to the development of novel optical and electronic materials. The pyridine ring can act as a core for luminescent molecules, and its electronic properties can be tuned by the substituents.

Luminescent Materials: Complexes of iridium(III) and other transition metals with 2,6-disubstituted pyridine-based ligands have shown promising luminescent properties. rsc.orgmdpi.com For example, biscyclometallated iridium complexes with pyridine imine ligands exhibit room temperature emission, with the color of the emission being tunable by modifying the imine substituent. rsc.org The 2,6-bis(pyrazolyl)pyridine (bpp) ligand family is also widely recognized for its use in luminescent complexes. nih.govresearchgate.net The bulky substituents in compounds like 2,6-Bis-(dibenzylhydroxymethyl)-pyridine could influence the photophysical properties of their metal complexes by preventing aggregation-induced quenching and modifying the energy of the excited states.

Charge Transport Materials: Pyridine-containing polymers have been investigated for their charge transport properties, which are crucial for applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The pyridine unit, being electron-deficient, can facilitate electron transport. Redox polymers based on ruthenium and osmium poly(pyridyl) complexes have been studied for their charge transport characteristics. dcu.ie The rate of charge transport in these materials is influenced by factors such as the polymer backbone, the nature of the metal center, and the surrounding electrolyte. dcu.iedcu.ie The introduction of large, sterically demanding substituents could impact the packing of polymer chains, which in turn would affect the charge mobility. aip.org

Table 3: Optical and Electronic Properties of Materials Based on 2,6-Disubstituted Pyridine Derivatives
Material TypePyridine DerivativeKey PropertyObservationPotential Application
Iridium(III) ComplexPyridine imineLuminescenceRoom temperature emission between 640 and 780 nm. rsc.orgOLEDs, luminescent probes
Ruthenium(II) Complex2,6-bis(pyrazol-1-yl)isonicotinic AcidLight AbsorptionIntense metal-to-ligand charge transfer bands extending up to 610 nm. mdpi.comDye-sensitized solar cells
Redox PolymerOsmium poly(pyridyl) complexCharge TransportHomogeneous charge transport through the polymer film. dcu.ieElectrochemical devices, sensors

Nanostructured Materials Incorporating this compound

The self-assembly properties of molecules containing 2,6-disubstituted pyridine units can be harnessed to create well-defined nanostructured materials. The interplay of coordination bonds, hydrogen bonding, and π-π stacking interactions can lead to the formation of discrete nano-architectures or extended nanomaterials.

The use of pyridine-based ligands has been instrumental in the synthesis of nanostructured MOFs with controlled pore sizes and functionalities. nih.gov For example, an iron-based MOF constructed from 4'-pyridyl-2,2':6',2''-terpyridine exhibits nanoscale channels. nih.gov The bulky and hydroxyl-functionalized substituents of this compound could direct the assembly of such frameworks, potentially leading to materials with hierarchical porosity.

Furthermore, pyridine-based curcuminoids have been used to create coordination polymers that can be exfoliated into 2D nanosheets. nih.gov This highlights the potential of using functionalized 2,6-disubstituted pyridines to access low-dimensional nanomaterials with unique electronic and optical properties. The hydroxyl groups in this compound could facilitate interlayer hydrogen bonding, which might be exploited in the controlled exfoliation of layered coordination polymers. The design of sterically hindered pyridines has also been shown to allow for the encapsulation of metal cations, forming well-defined nanoscale coordination complexes. missouristate.edu

Future Research Directions and Emerging Opportunities for 2,6 Bis Dibenzylhydroxymethyl Pyridine

Unexplored Synthetic Avenues

Future synthetic research on 2,6-Bis-(dibenzylhydroxymethyl)-pyridine is likely to focus on the development of new derivatives with tailored properties. These efforts could unlock enhanced functionalities and applications.

One promising direction is the exploration of asymmetric synthesis . The two stereogenic centers in this compound make it an attractive target for the development of enantiomerically pure ligands for asymmetric catalysis. diva-portal.orgchim.it Future work could focus on developing synthetic routes that provide access to specific stereoisomers of the molecule, which is crucial for applications in chiral recognition and enantioselective transformations. acs.org

Another area of interest is the functionalization of the pyridine (B92270) ring . The pyridine core is a versatile platform for introducing additional functional groups that can modulate the electronic and steric properties of the molecule. researchgate.net Future synthetic strategies could involve the selective C-H functionalization of the pyridine ring to introduce substituents that can act as additional coordination sites or participate in specific chemical interactions. nih.gov

Furthermore, the modification of the dibenzylhydroxymethyl side chains offers a route to a wide range of new derivatives. For example, replacing the phenyl groups with other aromatic or aliphatic moieties could fine-tune the steric bulk and electronic properties of the ligand. Additionally, the hydroxyl groups could be derivatized to introduce new functionalities, such as esters or ethers, leading to ligands with different solubility and coordination properties.

Potential Synthetic Modification Rationale Potential Application
Asymmetric SynthesisAccess to enantiomerically pure ligands.Asymmetric Catalysis, Chiral Recognition
Pyridine Ring FunctionalizationModulation of electronic and steric properties.Fine-tuning of catalytic activity, Development of new sensors
Side Chain ModificationTailoring of ligand properties.Enhanced solubility, New coordination modes

Novel Catalytic Transformations

The structural features of this compound make it a promising ligand for a variety of novel catalytic transformations, particularly in the realm of pincer chemistry and asymmetric catalysis.

The tridentate coordination motif of the pyridine nitrogen and the two flanking hydroxyl groups suggests that this compound could act as a pincer ligand . Pincer complexes are known for their high stability and catalytic activity in a wide range of reactions. epfl.chdntb.gov.uaacs.org Future research could explore the synthesis of transition metal complexes of this compound and their application in catalytic reactions such as transfer hydrogenation, C-C bond formation, and polymerization. acs.orgnih.gov

The chirality of this compound also opens up opportunities in asymmetric catalysis . Chiral pyridine-containing ligands have been successfully employed in a range of enantioselective reactions. diva-portal.orgacs.orgresearchgate.netacs.org Future studies could investigate the use of enantiomerically pure this compound as a ligand in asymmetric additions to carbonyls, conjugate additions, and other stereoselective transformations.

Catalytic Application Key Feature of Ligand Potential Reaction
Pincer CatalysisTridentate coordination, Steric bulkTransfer Hydrogenation, C-C Coupling
Asymmetric CatalysisChirality, C2-symmetryEnantioselective Addition, Asymmetric C-H Functionalization

Advanced Supramolecular Architectures

The ability of 2,6-disubstituted pyridine derivatives to participate in self-assembly processes through hydrogen bonding and metal coordination makes them excellent building blocks for advanced supramolecular architectures. mdpi.com

Future research could explore the use of this compound in the construction of coordination polymers and metal-organic frameworks (MOFs) . The directional bonding of the pyridine nitrogen and the potential for the hydroxyl groups to act as hydrogen bond donors and acceptors could lead to the formation of well-defined, porous structures with applications in gas storage, separation, and catalysis. mdpi.com

The bulky dibenzylhydroxymethyl groups could also play a crucial role in directing the self-assembly of discrete supramolecular structures , such as cages and capsules. These structures could encapsulate guest molecules and find applications in drug delivery and sensing. The principles of molecular recognition, driven by the specific shape and functionality of the ligand, will be central to these investigations. rsc.org

Interdisciplinary Research Frontiers

The unique properties of this compound and its derivatives could be leveraged in a variety of interdisciplinary research areas, bridging chemistry with materials science and biology.

In materials science , polymers incorporating the this compound unit could exhibit interesting thermal and mechanical properties. The rigid pyridine core and the bulky side groups could lead to materials with high thermal stability and specific morphological characteristics. researchgate.net

In the field of medicinal chemistry , 2,6-disubstituted pyridine derivatives have shown promise as inhibitors of protein aggregation, a process implicated in neurodegenerative diseases. nih.gov The ability of the 2,6-diaminopyridine moiety to interact with β-sheet structures could be a starting point for designing new therapeutic agents. Future work could explore whether derivatives of this compound exhibit similar bioactivity.

Furthermore, the development of chemosensors based on this scaffold is another promising avenue. The pyridine nitrogen and the hydroxyl groups can act as binding sites for metal ions and other analytes. rsc.org The introduction of fluorophores or chromophores into the molecule could lead to sensors that signal the presence of specific species through changes in their optical properties.

Interdisciplinary Field Potential Application Relevant Molecular Feature
Materials ScienceHigh-performance polymersRigidity, Steric bulk
Medicinal ChemistryInhibition of protein aggregationHydrogen bonding capabilities
ChemosensorsDetection of metal ions and anionsCoordination sites, Functionalizable scaffold

Q & A

Q. What are the common synthetic routes for preparing 2,6-Bis-(dibenzylhydroxymethyl)-pyridine?

  • Methodological Answer : Two primary routes are documented:

Reduction of Chloromethyl Precursors : 2,6-Bis(chloromethyl)pyridine hydrochloride undergoes nucleophilic substitution with benzyl alcohol derivatives, followed by reduction using agents like sodium borohydride (NaBH₄) to yield hydroxymethyl groups .

Condensation Reactions : Starting from 2,6-diacetylpyridine, condensation with benzyl alcohol derivatives in the presence of acid catalysts forms intermediate Schiff bases, which are subsequently reduced to the target compound .

  • Key Reagents : NaBH₄, LiAlH₄ (for reduction); HCl or H₂SO₄ (acid catalysts).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms benzyl hydroxymethyl group integration.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₃₁H₃₀N₂O₂, expected m/z ≈ 486.2).
  • IR Spectroscopy : O–H (3200–3600 cm⁻¹) and C–O (1050–1250 cm⁻¹) stretches confirm hydroxymethyl groups .

Q. What are the typical applications of this compound in catalytic or materials research?

  • Methodological Answer :
  • Ligand in Coordination Chemistry : The pyridine core and hydroxymethyl groups enable chelation with transition metals (e.g., Fe²⁺, Cu²⁺) for catalysis .
  • Fluorescent Probes : Derivatives of 2,6-diphenylpyridine exhibit solvatochromic shifts, useful in pH sensing or photopolymerization monitoring .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound via nucleophilic substitution?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of benzyl alcohol derivatives.
  • Temperature Control : Reactions at 60–80°C minimize side products (e.g., over-oxidation).
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve substitution efficiency .
  • Example : A 75% yield was achieved using DMF at 70°C with NaH as a base .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data for structural confirmation?

  • Methodological Answer :
  • Cross-Validation : Compare single-crystal X-ray diffraction (e.g., space group P2₁/c, unit cell parameters from ) with DFT-optimized computational models.
  • Dynamic NMR : Resolve stereochemical ambiguities (e.g., hydroxymethyl rotamers) by variable-temperature ¹H NMR .

Q. How can steric hindrance from dibenzyl groups be mitigated during metal complexation?

  • Methodological Answer :
  • Pre-Organized Ligand Design : Introduce rigid spacers (e.g., terpyridine derivatives) to reduce conformational flexibility .
  • Metal Template Effects : Use labile metal ions (e.g., Zn²⁺) to pre-organize the ligand geometry before substitution with target metals .

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